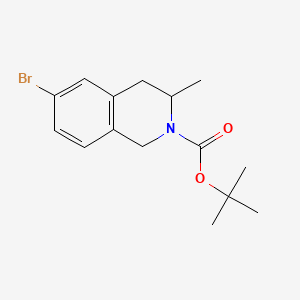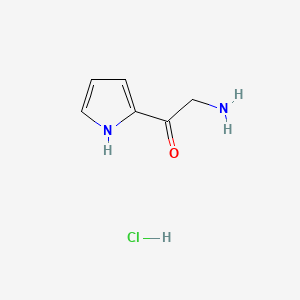
tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (t-Bu 5-oxo-THN) is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, which makes it an ideal compound for a wide range of experiments. t-Bu 5-oxo-THN is a cyclic compound that is composed of a tert-butyl group and a 5-oxo-THN moiety. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
T-Bu 5-oxo-THN has been used in a number of scientific research applications. It has been used in studies of the mechanism of action of various drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in laboratory experiments to study the structure and properties of various compounds. Additionally, t-Bu 5-oxo-THN has been used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of t-Bu 5-oxo-THN is not fully understood. However, it is believed that the compound acts as an inhibitor of enzyme activity, which can lead to changes in the biochemical and physiological processes of the body. Additionally, t-Bu 5-oxo-THN has been shown to bind to certain receptors in the body, which can lead to changes in the way certain drugs interact with the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Bu 5-oxo-THN are not well-understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, which can lead to changes in the biochemical and physiological processes of the body. Additionally, t-Bu 5-oxo-THN has been shown to bind to certain receptors in the body, which can lead to changes in the way certain drugs interact with the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using t-Bu 5-oxo-THN in lab experiments include its solubility in organic solvents, which makes it ideal for a wide range of experiments. Additionally, the compound is relatively stable, which makes it suitable for long-term experiments. The main limitation of using t-Bu 5-oxo-THN in lab experiments is that the mechanism of action of the compound is not fully understood, which can make it difficult to accurately predict the effects of the compound on biochemical and physiological processes.
Zukünftige Richtungen
The potential future directions for the use of t-Bu 5-oxo-THN include further research into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research into the synthesis of t-Bu 5-oxo-THN and its use in the synthesis of other organic compounds may be beneficial. Additionally, further research into the use of t-Bu 5-oxo-THN as an inhibitor of enzyme activity could be beneficial. Finally, further research into the use of t-Bu 5-oxo-THN in the development of new drugs and drug delivery systems could be beneficial.
Synthesemethoden
T-Bu 5-oxo-THN can be synthesized from the reaction of tert-butyl alcohol and 5-oxo-THN in the presence of a base catalyst. The reaction is carried out in a sealed reaction vessel at a temperature of 100°C for a period of 4-6 hours. The reaction is then quenched with an acidic solution, and the product is isolated by filtration and recrystallized from ethanol.
Eigenschaften
IUPAC Name |
tert-butyl 5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4,7-8H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPAPIWZGABUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)


![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)

![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)


